2-[(Furan-2-carbonyl)-amino]-propionic acid
Overview
Description
2-[(Furan-2-carbonyl)-amino]-propionic acid is an organic compound that features a furan ring attached to a propionic acid moiety through an amide linkage
Scientific Research Applications
2-[(Furan-2-carbonyl)-amino]-propionic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme-substrate interactions and as a probe for investigating metabolic pathways.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical intermediates.
Mechanism of Action
Target of Action
Furan and thiophene-2-carbonyl amino acid derivatives have been shown to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1) . FIH-1 is a key regulator of the Hypoxia-Inducible Factor (HIF), which plays a crucial role in cellular responses to hypoxia .
Mode of Action
It is suggested that furan and thiophene-2-carbonyl amino acid derivatives inhibit fih-1, leading to the activation of hif . This inhibition is likely based on the structural similarity of these compounds to 2-oxoglutarate, the natural substrate of FIH-1 .
Biochemical Pathways
The activation of HIF by 2-[(Furan-2-carbonyl)-amino]-propionic acid through the inhibition of FIH-1 can affect several biochemical pathways. HIF is a transcription factor that regulates the expression of numerous genes involved in angiogenesis, erythropoiesis, cell survival, and glucose metabolism . Therefore, the activation of HIF can have wide-ranging effects on cellular function and adaptation to hypoxic conditions .
Result of Action
The activation of HIF by this compound can result in the induction of a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions . These proteins can promote cell survival and adaptation to low oxygen conditions, which could potentially have therapeutic implications in conditions such as ischemic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-carbonyl)-amino]-propionic acid typically involves the reaction of furan-2-carboxylic acid with an appropriate amino acid under specific conditions. One common method is the condensation reaction between furan-2-carboxylic acid and alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, biocatalytic methods using engineered enzymes to catalyze the formation of the amide bond may be explored for greener and more sustainable production processes.
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under oxidative conditions.
Reduction: The carbonyl group in the furan ring can be reduced to form the corresponding alcohol.
Substitution: The amide linkage can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA) to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2-carbinol.
Substitution: Various substituted amides or thioamides, depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of 2-[(Furan-2-carbonyl)-amino]-propionic acid.
Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.
Alanine: The amino acid component in the synthesis.
Uniqueness
This compound is unique due to its combined structural features of a furan ring and an amino acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(furan-2-carbonylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5(8(11)12)9-7(10)6-3-2-4-13-6/h2-5H,1H3,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYWJRJEGHPIQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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